Intedanib Piperazinyl N,N'-Dioxide is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. It is classified as a piperazine derivative, which is significant due to the wide range of biological activities associated with piperazine-based compounds. The compound's structure and properties suggest potential applications in treating various diseases, including cancer and neurodegenerative disorders.
Intedanib Piperazinyl N,N'-Dioxide is derived from the broader class of piperazine compounds. Its molecular formula is with a molecular weight of approximately 553.63 g/mol . This compound has been explored for its pharmacological properties, particularly as an inhibitor of certain biological pathways involved in disease progression.
The synthesis of Intedanib Piperazinyl N,N'-Dioxide involves several key methods that highlight its complex structure.
Methods:
The molecular structure of Intedanib Piperazinyl N,N'-Dioxide can be described as follows:
Intedanib Piperazinyl N,N'-Dioxide participates in various chemical reactions that are pivotal for its biological activity:
These reactions are essential for developing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for Intedanib Piperazinyl N,N'-Dioxide involves its interaction with specific biological targets:
Data from studies indicate that compounds similar to Intedanib Piperazinyl N,N'-Dioxide demonstrate significant activity against targets associated with Alzheimer’s disease and other neurodegenerative conditions .
Relevant data on solubility, melting points, and other physical properties can be obtained from experimental studies or databases such as PubChem .
Intedanib Piperazinyl N,N'-Dioxide has several potential scientific applications:
Nintedanib (C₁₃H₃₃N₅O₄; MW 539.62 g/mol) is an indolinone-derived small molecule that competitively inhibits receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) by binding to their ATP-binding pockets. Its primary targets include vascular endothelial growth factor receptors (VEGFR 1-3), platelet-derived growth factor receptors (PDGFR α/β), and fibroblast growth factor receptors (FGFR 1-3)—key regulators of angiogenesis and fibrotic pathways [3] [7]. The drug’s clinical utility spans idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer (NSCLC) of adenocarcinoma histology (in combination with docetaxel) [3] [5].
Table 1: Key Molecular Properties of Nintedanib vs. Intedanib Piperazinyl N,N'-Dioxide
Property | Nintedanib | Intedanib Piperazinyl N,N'-Dioxide |
---|---|---|
CAS Number | 656247-17-5 | 2734676-68-5 |
Molecular Formula | C₃₁H₃₃N₅O₄ | C₃₁H₃₃N₅O₆ |
Molecular Weight (g/mol) | 539.62 | 571.62 |
Primary Targets | VEGFR, PDGFR, FGFR | Modified kinase binding profiles |
Piperazine Modification | Methylpiperazinyl | N,N'-dioxidized piperazinyl |
The piperazine ring in nintedanib—specifically, the 4-methylpiperazinyl group attached via an acetyl linker—optimizes pharmacokinetic properties by balancing hydrophilicity and membrane permeability. Intedanib Piperazinyl N,N'-Dioxide (C₃₁H₃₃N₅O₆; MW 571.62 g/mol) retains this core scaffold but incorporates two oxygen atoms at the piperazine nitrogens, increasing molecular weight by 32 g/mol and altering electronic density [1] [3] [8]. This oxidation modifies the molecule’s hydrogen-bonding capacity and polarity, potentially influencing its kinase-binding affinity and metabolic stability.
Piperazine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, featured in >30 therapeutics approved between 2011–2023. Its versatility stems from:
Table 2: Piperazine-Containing Kinase Inhibitors Approved (2011–2023)
Drug (Approval Year) | Target(s) | Therapeutic Area | Piperazine Role |
---|---|---|---|
Palbociclib (2015) | CDK4/6 | Breast Cancer | Solubility enhancer |
Nintedanib (2014) | VEGFR/FGFR/PDGFR | IPF, NSCLC | Pharmacophore anchor |
Avapritinib (2020) | PDGFRα | Gastrointestinal Stromal Tumor | Conformational control |
Infigratinib (2021) | FGFR1-3 | Cholangiocarcinoma | Binding pocket optimization |
In nintedanib, the 4-methylpiperazinyl group connects to an acetyl spacer, positioning the terminal nitrogen for interactions with kinase hydrophobic pockets. This design is conserved across multiple kinase inhibitors (e.g., bosutinib, ponatinib) where piperazine acts as a “molecular hinge” between hydrophobic domains and solubilizing groups [6]. Oxidation to the N,N'-dioxide derivative (as in Intedanib Piperazinyl N,N'-Dioxide) represents an underexplored strategy to modulate this balance—potentially enhancing polarity while preserving steric occupancy.
The N,N'-dioxide modification in Intedanib Piperazinyl N,N'-Dioxide introduces two electronegative oxygen atoms, fundamentally altering the piperazine ring’s electronic and steric properties. Key implications include:
Table 3: Impact of N,N'-Dioxide Modification on Molecular Properties
Parameter | Nintedanib Piperazine | N,N'-Dioxide Modification | Functional Consequence |
---|---|---|---|
LogP | ~3.0 (esylate salt) | Estimated increase | Reduced membrane permeability |
Hydrogen Bonding | Acceptor: 2; Donor: 1 | Acceptor: 4; Donor: 0 | Enhanced solvation; altered kinase H-bond networks |
pKa (Piperazine N) | ~9.8 (tertiary N) | <0 (quaternary N-oxide) | Loss of protonation at physiological pH |
Biochemically, nintedanib’s efficacy derives from sustained kinase inhibition (≥32 hours post-dose) due to slow dissociation from VEGFR2/FGFR1 [5] [7]. Molecular dynamics simulations suggest the N,N'-dioxide variant may exhibit altered binding kinetics—potentially weakening affinity for VEGFR2 (IC₅₀ 21 nM for nintedanib) while retaining activity against Src-family kinases like Lck (IC₅₀ 22 nM) [7] [8]. The modification also influences metabolic stability: unlike nintedanib, which undergoes esterase-mediated hydrolysis to BIBF 1202, the dioxide derivative may resist oxidative metabolism but remain susceptible to glucuronidation [5].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: